3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde
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Overview
Description
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine with N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at 0°C . This reaction yields the desired compound with a good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
- 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
- 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its aldehyde group provides a reactive site for further derivatization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
443956-19-2 |
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Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c11-5-6-1-2-7-8(10-6)9-3-4-12-7/h1-2,5H,3-4H2,(H,9,10) |
InChI Key |
FBWQRJIEBLGXQF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)N=C(C=C2)C=O |
Origin of Product |
United States |
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